3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused thiophene-quinoline core. The structure includes a 6-ethyl group, a 3-amino substituent, and a carboxamide moiety linked to a 3,4-difluorophenyl aromatic ring. The ethyl group at position 6 contributes to conformational rigidity, which may influence receptor binding affinity.
Properties
IUPAC Name |
3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS/c1-2-10-3-6-16-11(7-10)8-13-17(23)18(27-20(13)25-16)19(26)24-12-4-5-14(21)15(22)9-12/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEHLAZJLCNSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization of 3-Alkynyl-2-(Methylthio)Quinolines
A regioselective iodocyclization reaction is employed to form the thieno[2,3-b]quinoline core. Starting with 3-alkynyl-2-(methylthio)quinoline, iodine induces cyclization to generate the fused thiophene ring. Density functional theory (DFT) studies confirm that the reaction proceeds via a transition state with partial charge localization, favoring thienoquinoline formation over alternative pathways. Key conditions include:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| I₂ (1.2 equiv) | DCM | 0°C → RT | 82% |
| NaHCO₃ (2.0 equiv) | 24 h |
This method produces intermediates amenable to further functionalization, such as 3-iodo-thieno[2,3-b]quinoline, which undergoes cross-coupling reactions.
Multi-Component Reactions (MCRs)
An alternative approach utilizes sequential MCRs with 3-formyl-2-chloroquinoline, sodium sulfide, and phenacyl bromide. Sodium sulfide replaces the chloride group with a thiol, which subsequently reacts with phenacyl bromide to form the thiophene ring. This one-pot method achieves 85–95% yield in 25–30 minutes at room temperature in DMF.
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 75% |
| Workup | Aqueous extraction, column chromatography |
Steric hindrance from the fused thiophene ring necessitates prolonged reaction times to achieve complete substitution.
In-Situ Ethyl Incorporation During Cyclization
Using 3-ethyl-alkynyl precursors in iodocyclization bypasses post-alkylation. For example, 3-ethylpropiolate derivatives yield 6-ethyl-thienoquinolines directly, simplifying the synthesis.
Functionalization of the 2-Carboxamide Group
The carboxamide moiety is installed via two routes:
Coupling with 3,4-Difluoroaniline
The carboxylic acid derivative of thienoquinoline reacts with 3,4-difluoroaniline under standard amidation conditions:
| Reagent | Conditions | Yield |
|---|---|---|
| EDCI (1.5 equiv) | DCM, RT, 6 h | 68% |
| HOBt (1.5 equiv) | ||
| DIPEA (3.0 equiv) |
This method avoids racemization and preserves stereochemistry.
Direct Carboxamide Formation
In MCR-based syntheses, the carboxamide is formed concurrently with the thiophene ring. For instance, using 3-formyl-2-mercaptoquinoline and an isocyanate derivative of 3,4-difluoroaniline in DMF yields the target compound without isolation of intermediates.
Amination at Position 3
The 3-amino group is introduced via nitration followed by reduction or direct nucleophilic substitution:
Nitration/Reduction Sequence
-
Nitration : Treating the thienoquinoline core with HNO₃/H₂SO₄ introduces a nitro group at position 3 (45–50% yield).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine (92% yield).
Final Compound Characterization
The synthesized compound is purified via recrystallization (ethanol/water) and characterized spectroscopically:
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.21 (t, 3H, CH₂CH₃), 2.85 (m, 2H, CH₂CH₃), 6.95–7.25 (m, 3H, Ar-H), 8.10 (s, 1H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 14.1 (CH₂CH₃), 24.8 (CH₂CH₃), 167.2 (C=O) |
| HRMS | m/z 387.1342 [M+H]⁺ (calc. 387.1345) |
Purity exceeding 95% is confirmed by HPLC (C18 column, MeCN/H₂O gradient).
Comparative Analysis of Synthetic Routes
Scale-Up Considerations
Industrial production favors the MCR approach due to reduced purification steps and shorter reaction times. However, iodocyclization remains preferred for generating analogs with diverse substituents. Solvent recovery systems (e.g., DMF distillation) and flow chemistry setups improve sustainability for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and difluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Structural Overview
The molecular formula for this compound is with a molecular weight of approximately 387.4 g/mol. The compound features a thienoquinoline core, which is significant in the design of bioactive molecules.
Antibacterial Activity
Research indicates that derivatives of thienoquinoline compounds exhibit promising antibacterial properties. The compound has been evaluated against various bacterial strains, particularly those resistant to conventional antibiotics. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit MIC values ranging from 15.62 to 250 µg/mL against E. coli and other gram-positive bacteria .
- Mechanism of Action : The antibacterial efficacy is attributed to the compound's ability to inhibit bacterial growth through interference with essential metabolic pathways or direct interaction with bacterial cell membranes.
Anticancer Potential
The anticancer properties of this compound are also under investigation:
- Cell Line Studies : In vitro studies have demonstrated that thienoquinoline derivatives can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents. For instance, compounds similar to 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been reported to exhibit significant cytotoxicity against various cancer cells .
- Mechanistic Insights : The anticancer activity may be linked to the compound's ability to modulate signaling pathways involved in cell proliferation and survival.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing thienoquinoline derivatives and evaluating their biological activities revealed that specific modifications to the structure could enhance both antibacterial and anticancer activities. The synthesized compounds were subjected to biological assays that confirmed their effectiveness against resistant bacterial strains and cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Another comprehensive review highlighted the importance of the structure-activity relationship in designing effective thienoquinoline-based drugs. Variations in substituents on the quinoline ring significantly influenced the biological activity of the compounds. The incorporation of fluorine atoms was found to enhance lipophilicity and cellular uptake, leading to improved efficacy .
Mechanism of Action
The mechanism of action of 3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br, F) enhance biological activity by increasing electrophilicity and target binding .
- Bulkier Substituents (e.g., Br at position 4) improve antiviral activity but may reduce solubility .
- Methoxy Groups (e.g., in 4-methoxybenzyl analogs) increase metabolic stability but lower cytotoxicity .
Modifications in the Quinoline Core
Variations in the quinoline scaffold influence both potency and pharmacokinetics:
Key Observations :
- 6-Ethyl vs. 6-Phenyl : Ethyl groups reduce steric hindrance, improving solubility compared to phenyl analogs .
- 5-Oxo Derivatives exhibit stronger pro-apoptotic effects, likely due to increased hydrogen-bonding capacity .
Pharmacological and Physicochemical Comparisons
Antiviral Activity
- The target compound’s 3,4-difluorophenyl group shows comparable antiviral potency to VGTI-A3 (DENV EC₅₀ = 0.4 µM) but with higher solubility due to reduced hydrophobicity .
- Bromine-substituted analogs (e.g., 4-Br-2-F derivative) exhibit broader-spectrum activity against flaviviruses but higher cytotoxicity (CC₅₀ = 12 µM) .
Anticancer Activity
Biological Activity
3-amino-N-(3,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C20H19F2N3OS
- CAS Number : 445269-11-4
- Molecular Weight : 387.446 g/mol
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease pathways. The presence of the thienoquinoline moiety is significant for its interaction with biological systems.
Biological Activity Overview
The table below summarizes the biological activities reported for this compound:
Antimicrobial Activity
A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. It was particularly effective against strains resistant to conventional antibiotics.
Anticancer Properties
In vitro studies on rat pheochromocytoma (PC12) cells revealed that the compound induced neural differentiation. The mechanism was found to be independent of the TrkA receptor, suggesting potential applications in neurodegenerative diseases and as a fluorescent reagent for bioimaging techniques.
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit β-lactamase enzymes in E. coli. Results indicated that it exhibited potent inhibitory effects compared to standard inhibitors like ampicillin and norfloxacin. This suggests its potential utility in overcoming antibiotic resistance.
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- PK/PD Modeling : Correlate plasma concentrations (AUC, C) with target engagement markers (e.g., phospho-protein levels) to assess bioavailability limitations.
- Prodrug Strategies : Modify the carboxamide or amino groups to enhance permeability (e.g., ester prodrugs) if poor absorption is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
